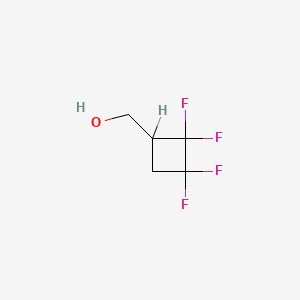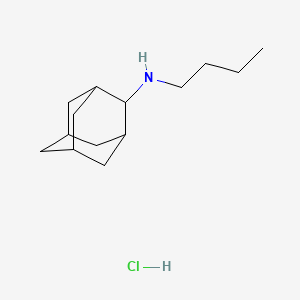
(2,2,3,3-Tetrafluorocyclobutyl)methanol
説明
“(2,2,3,3-Tetrafluorocyclobutyl)methanol” is a chemical compound with the empirical formula C5H6F4O . It has a molecular weight of 158.09 g/mol . The CAS number for this compound is 378-17-6 .
Molecular Structure Analysis
The InChI string for “(2,2,3,3-Tetrafluorocyclobutyl)methanol” isInChI=1S/C5H6F4O/c6-4(7)1-3(2-10)5(4,8)9/h3,10H,1-2H2 . The Canonical SMILES string is C1C(C(C1(F)F)(F)F)CO . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2,3,3-Tetrafluorocyclobutyl)methanol” include a molecular weight of 158.09 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has one rotatable bond . The exact mass and monoisotopic mass of the compound are 158.03547746 g/mol . The topological polar surface area is 20.2 Ų .科学的研究の応用
Methanol as a Building Block for Chemical Synthesis
Methanol is a foundational molecule in organic chemistry, serving as a precursor for synthesizing complex chemical structures like acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. Its role in producing dimethyl ether (DME) and hydrogen showcases its versatility. DME production and hydrogen generation via steam and autothermal reforming highlight methanol's importance in the chemical industry and renewable energy sector (Dalena et al., 2018).
Methanol in Hydrogen Storage and Conservation
The conversion of CO2 to methanol offers a promising method for CO2 emission reduction, positioning methanol as an efficient energy carrier for hydrogen storage. This application underscores methanol's potential in addressing environmental challenges and advancing sustainable energy solutions (Dalena et al., 2018).
Catalysis and Organic Reactions
Methanol acts as a solvent and reagent in various catalytic processes and organic reactions, facilitating the synthesis of pharmaceuticals and fine chemicals. The synthesis of 3-halohydrofurans via hydroxylation/halocyclization of cyclopropyl methanols with water and electrophilic halides is an example of methanol's role in innovative synthetic methodologies (Mothe et al., 2011).
Methanol in Environmental and Material Sciences
Methanol's application extends to environmental science, where its reactivity with *OH radicals produced during H2O2 photolysis is used for UV actinometry in photoreactors. This application demonstrates methanol's utility in studying and optimizing photochemical processes relevant to environmental remediation and water treatment (Goldstein et al., 2007).
特性
IUPAC Name |
(2,2,3,3-tetrafluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O/c6-4(7)1-3(2-10)5(4,8)9/h3,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXNZPIYNXRZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880140 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3-Tetrafluorocyclobutyl)methanol | |
CAS RN |
378-17-6 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanol, 2,2,3,3-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanemethanol, 2,2,3,3-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluorocyclobutanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)
![(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate](/img/structure/B1614775.png)







![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B1614790.png)


